Cas no 842124-16-7 (3-(4-n-Butylphenyl)-1-propene)

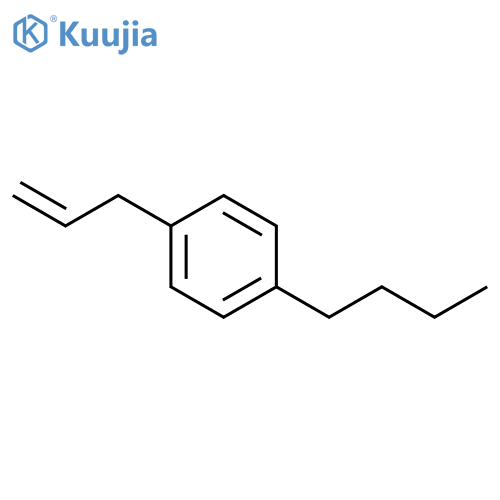

3-(4-n-Butylphenyl)-1-propene structure

商品名:3-(4-n-Butylphenyl)-1-propene

3-(4-n-Butylphenyl)-1-propene 化学的及び物理的性質

名前と識別子

-

- 3-(4-n-Butylphenyl)-1-propene

- 1-Allyl-4-butylbenzene

- DTXSID50373832

- 1-butyl-4-prop-2-enylbenzene

- 1-butyl-4-(prop-2-en-1-yl)benzene

- AKOS006346038

- 3-(4-(1-Butyl)phenyl)-1-propene

- 842124-16-7

- MFCD06201179

-

- MDL: MFCD06201179

- インチ: InChI=1S/C13H18/c1-3-5-7-13-10-8-12(6-4-2)9-11-13/h4,8-11H,2-3,5-7H2,1H3

- InChIKey: IJCHLLYFYYRFAP-UHFFFAOYSA-N

- ほほえんだ: CCCCC1=CC=C(CC=C)C=C1

計算された属性

- せいみつぶんしりょう: 174.140850574g/mol

- どういたいしつりょう: 174.140850574g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 0Ų

3-(4-n-Butylphenyl)-1-propene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB166983-1 g |

3-(4-n-Butylphenyl)-1-propene; 97% |

842124-16-7 | 1g |

€266.40 | 2023-06-23 | ||

| Fluorochem | 022307-5g |

3-(4-n-Butylphenyl)-1-propene |

842124-16-7 | 97% | 5g |

£449.00 | 2022-03-01 | |

| abcr | AB166983-1g |

3-(4-n-Butylphenyl)-1-propene, 97%; . |

842124-16-7 | 97% | 1g |

€545.70 | 2025-02-21 | |

| abcr | AB166983-5g |

3-(4-n-Butylphenyl)-1-propene, 97%; . |

842124-16-7 | 97% | 5g |

€1777.70 | 2025-02-21 | |

| abcr | AB166983-2g |

3-(4-n-Butylphenyl)-1-propene, 97%; . |

842124-16-7 | 97% | 2g |

€794.90 | 2025-02-21 | |

| A2B Chem LLC | AH52326-5g |

1-Allyl-4-butylbenzene |

842124-16-7 | 97% | 5g |

$1239.00 | 2024-04-19 | |

| A2B Chem LLC | AH52326-1g |

1-Allyl-4-butylbenzene |

842124-16-7 | 97% | 1g |

$375.00 | 2024-04-19 | |

| Crysdot LLC | CD12026329-5g |

1-Allyl-4-butylbenzene |

842124-16-7 | 95+% | 5g |

$562 | 2024-07-24 | |

| TRC | N065965-250mg |

3-(4-n-Butylphenyl)-1-propene |

842124-16-7 | 250mg |

$ 255.00 | 2022-06-03 | ||

| abcr | AB166983-5 g |

3-(4-n-Butylphenyl)-1-propene; 97% |

842124-16-7 | 5g |

€651.80 | 2023-06-23 |

3-(4-n-Butylphenyl)-1-propene 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

842124-16-7 (3-(4-n-Butylphenyl)-1-propene) 関連製品

- 3333-13-9(4-Allyltoluene)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:842124-16-7)3-(4-n-Butylphenyl)-1-propene

清らかである:99%/99%

はかる:1g/5g

価格 ($):171.0/511.0